![molecular formula C10H15BN2O2 B1602322 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1083179-99-0](/img/structure/B1602322.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Overview
Description
The compound “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” belongs to the class of organoboronic compounds, which are characterized by a boron atom bonded to an organic group. These compounds are often used in organic synthesis due to their reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are often synthesized through borylation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
Organoboronic compounds like this one are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other organoboronic compounds. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a density of 0.882 g/mL at 25 °C and a boiling point of 42-43 °C/50 mmHg .Scientific Research Applications
Synthesis of Diaryl Derivatives
This compound is utilized as a raw material in the synthesis of diaryl derivatives, which act as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is crucial in the central nervous system, regulating the activation of the 5-lipoxygenase enzyme. The synthesis involves Miyaura borylation and sulfonylation reactions, leading to compounds with potential therapeutic applications.
Crystal Structure and DFT Study
The crystal structure of derivatives of this compound has been analyzed using X-ray diffraction, and the molecular structure has been calculated using density functional theory (DFT) . This analysis is essential for understanding the physical and chemical properties of the compound, which can be applied in material science and pharmacology.
Electrostatic Potential Analysis
By employing DFT, researchers can calculate and analyze the electrostatic potential of molecules derived from this compound . This is significant for predicting reactivity and stability, which is beneficial in designing new drugs and materials with specific electronic properties.
Synthesis of Novel Copolymers
The related compound 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in synthesizing novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties, making them suitable for advanced electronic devices.
Borylation of Arenes
Another derivative, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , serves as a reagent for borylating arenes . This process is crucial in organic synthesis, allowing for the creation of complex molecules with boron-containing groups, which are important in pharmaceuticals and agrochemicals.
Phosphitylation Reagent
The compound 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a phosphitylation reagent in quantitative 31P NMR analysis . This application is particularly relevant in the study of lignins, providing insights into the structure and composition of this natural polymer.
Safety And Hazards
Future Directions
The use of organoboronic compounds in organic synthesis is a well-established field with many potential future directions. These compounds are particularly useful in the synthesis of complex organic molecules, and ongoing research is focused on developing new reactions and improving the efficiency and selectivity of existing reactions .
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCBFJFHINDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590532 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine | |
CAS RN |
1083179-99-0 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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